molecular formula C18H16N4O6S2 B2867080 (Z)-ethyl 2-(6-acetamido-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-50-6

(Z)-ethyl 2-(6-acetamido-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2867080
CAS No.: 865248-50-6
M. Wt: 448.47
InChI Key: RKBLNEFFGPUMPU-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including an acetamido group, a nitrothiophene group, and a benzo[d]thiazol group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions like protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The nitrothiophene group, for example, is a five-membered ring containing sulfur and nitrogen atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group in the nitrothiophene component could potentially be reduced to an amino group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the nitro group could make the compound more reactive .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

A study by H. M. Mohamed (2014) illustrates a method for the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds were synthesized via interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives in different conditions, showcasing the versatility of the compound in synthesizing a range of heterocyclic structures with potential applications in pharmaceuticals and materials science (Mohamed, 2014).

Fluorimetric Sensors for Metal Ions

Yogesh B. Wagh et al. (2015) designed and synthesized a new chemosensor based on a benzothiazole derivative that exhibits selective fluorescence quenching in the presence of Cu2+ and Hg2+. This study highlights the application of the compound in environmental monitoring and medical diagnostics, indicating its potential in detecting metal ions in semi-aqueous media through a charge transfer mechanism (Wagh et al., 2015).

Cascade Reactions for Heterocycle Synthesis

Research by J. Schmeyers and G. Kaupp (2002) demonstrates the use of thioureido-acetamides in one-pot cascade reactions to synthesize a variety of heterocyclic compounds efficiently. This process emphasizes the compound's role in creating complex molecules with high atom economy, which is crucial for developing pharmaceuticals and agrochemicals (Schmeyers & Kaupp, 2002).

Antiamoebic Activity

A study by Md Mushtaque, Fernando Avecilla, and Amir Azam (2012) on the synthesis of thiazolidinone derivatives demonstrated promising antiamoebic activity against Entamoeba histolytica. This research indicates the potential of the compound in developing new antiparasitic treatments, emphasizing its role in medical chemistry and drug discovery (Mushtaque et al., 2012).

One-Pot Synthesis Techniques

A. Mobinikhaledi, N. Foroughifar, and M. Kalhor (2009) described a one-pot synthesis method for creating novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates. This research showcases the compound's utility in streamlined synthesis processes, which are beneficial for developing a variety of functional materials and bioactive molecules (Mobinikhaledi et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially act as a ligand for certain receptors or enzymes, or it could undergo chemical reactions under certain conditions .

Future Directions

Future research could potentially focus on synthesizing this compound and studying its properties and potential applications. This could include testing its reactivity, studying its potential biological activity, and exploring its potential uses in fields like medicinal chemistry or materials science .

Properties

IUPAC Name

ethyl 2-[6-acetamido-2-(5-nitrothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O6S2/c1-3-28-16(24)9-21-12-5-4-11(19-10(2)23)8-14(12)30-18(21)20-17(25)13-6-7-15(29-13)22(26)27/h4-8H,3,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBLNEFFGPUMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.